![molecular formula C23H27N3O3S3 B2453887 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 923478-69-7](/img/structure/B2453887.png)
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S3 and its molecular weight is 489.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one typically involves multi-step processes. Initially, the starting materials, such as benzylsulfonyl chloride and 4-(methylthio)benzo[d]thiazole, undergo nucleophilic substitution reactions. The reaction conditions often include the use of bases like triethylamine or sodium hydride, solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from ambient to slightly elevated.
Industrial Production Methods: Industrial production scales up these synthetic methods, often employing continuous flow chemistry to optimize yield and reduce reaction times. Industrial-scale syntheses focus on maintaining stringent control over reaction conditions to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, it can reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitutions can modify different parts of the molecule, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Reactions often use anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive reactions. Solvents like dimethyl sulfoxide or N,N-dimethylformamide are also frequently employed.
Major Products:
Scientific Research Applications
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one finds applications across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as a strong electrophile, facilitating covalent interactions with nucleophilic sites on proteins. The piperazine and benzo[d]thiazol moieties contribute to binding affinity and specificity, influencing pathways related to signal transduction and metabolic processes.
Comparison with Similar Compounds
When compared to compounds like:
1-(4-(4-Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butane
Benzylsulfonyl butanone
4-(Benzylsulfonyl)butanoic acid
4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one stands out due to its unique combination of functional groups. This combination imparts specific chemical reactivity and potential biological activity, making it more versatile for various applications.
With its distinct structure, this compound offers unique opportunities for research and application in multiple scientific domains.
Properties
IUPAC Name |
4-benzylsulfonyl-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S3/c1-30-19-9-5-10-20-22(19)24-23(31-20)26-14-12-25(13-15-26)21(27)11-6-16-32(28,29)17-18-7-3-2-4-8-18/h2-5,7-10H,6,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVEROAPXPJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
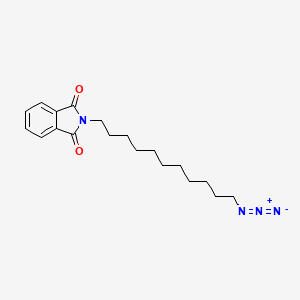
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2453805.png)

![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2453809.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

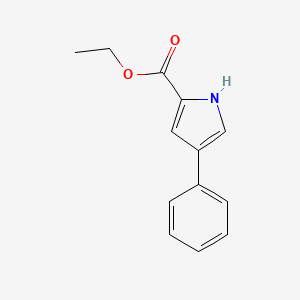
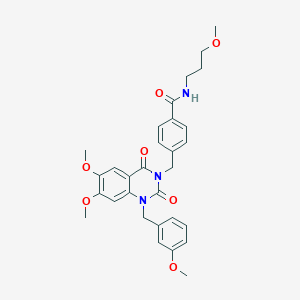
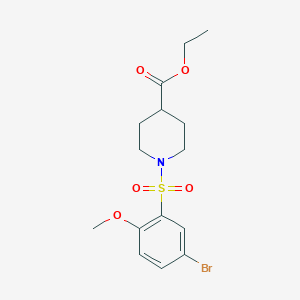
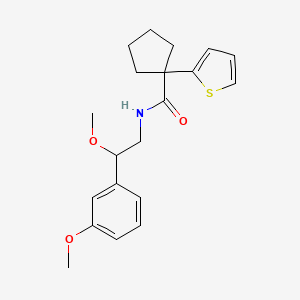
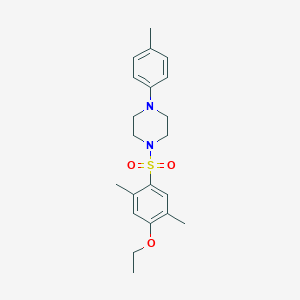

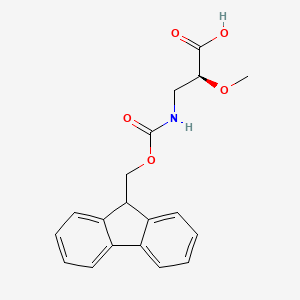
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)
